molecular formula C12H14N2O4 B5120243 N'-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide

N'-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide

Cat. No.: B5120243
M. Wt: 250.25 g/mol
InChI Key: BBTNACDCSMHZRD-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide is an organic compound characterized by the presence of a benzodioxole ring attached to an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or altered cellular function .

Comparison with Similar Compounds

Similar Compounds

    N’-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Similar structure but with a methyl group instead of an ethyl group.

    N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine: Similar structure but with an amine group instead of an oxamide group.

Uniqueness

N’-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide is unique due to its specific combination of the benzodioxole ring and oxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-2-13-11(15)12(16)14-6-8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTNACDCSMHZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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